DL-threo-2-methylisocitrate sodium
Description
Properties
Molecular Formula |
C14H14Na6O14 |
|---|---|
Molecular Weight |
544.19 |
Origin of Product |
United States |
Foundational & Exploratory
Comparative Enzymology and Substrate Specificity: ICL1 vs. ICL2
A Technical Guide for Drug Discovery & Metabolic Research
Executive Summary
In the context of Mycobacterium tuberculosis (Mtb) and fungal pathogens, the persistence of infection relies heavily on metabolic plasticity—specifically, the ability to metabolize host-derived lipids. This process hinges on two key enzymes: Isocitrate Lyase 1 (ICL1) and Isocitrate Lyase 2 (ICL2) .
While both enzymes belong to the isocitrate lyase superfamily, they exhibit distinct substrate specificities that dictate the pathogen’s ability to switch between the Glyoxylate Shunt (acetate metabolism) and the Methylcitrate Cycle (propionate detoxification).
This guide dissects the kinetic, structural, and functional divergence of ICL1 and ICL2, providing a validated roadmap for researchers characterizing these enzymes or developing dual-targeting inhibitors.
Part 1: Structural and Mechanistic Divergence
To understand substrate specificity, one must first understand the structural constraints of the active site. Both enzymes utilize a retro-aldol cleavage mechanism, but their conformational dynamics differ significantly.
1. The Common Mechanism
Both ICL1 and ICL2 catalyze the cleavage of isocitrate. The reaction relies on a catalytic base (typically a Cysteine) and a magnesium ion (
-
Reaction: Isocitrate
Succinate + Glyoxylate.
2. The Structural Differentiator: The "Gating Loop"
The primary difference lies in the flexible loop covering the active site (residues 428–456 in Mtb ICL1).
-
ICL1 (Constitutive/Robust): The active site loop undergoes a disorder-to-order transition upon substrate binding, sealing the active site for catalysis. This mechanism is highly efficient for isocitrate.
-
ICL2 (Conditional/Lipid-Dependent): In many strains (e.g., M. tuberculosis H37Rv), ICL2 (encoded by aceA) appears kinetically "crippled" in standard buffers. It lacks the C-terminal extension found in ICL1. Crucially, ICL2 activity is often allosterically activated by acyl-CoAs or requires specific lipid environments to stabilize its active conformation.
Expert Insight: Do not screen ICL2 in simple aqueous buffers. Without lipid mimetics or specific activation factors, ICL2 often displays artificially high
Part 2: Substrate Specificity Profiles
The biological imperative for two enzymes is the management of carbon chain length during fatty acid breakdown.
1. Isocitrate (C6) – The Glyoxylate Shunt
-
Primary Enzyme: ICL1.
-
Role: Anabolic. Converts acetyl-CoA (C2) into succinate (C4) for gluconeogenesis.
-
Specificity: ICL1 has a high affinity for isocitrate.
2. 2-Methylisocitrate (C7) – The Methylcitrate Cycle
-
Primary Enzyme: ICL1 (in Mtb) & ICL2 (in other organisms or specific Mtb strains).
-
Role: Detoxification/Catabolic. Propionyl-CoA (C3), a toxic byproduct of odd-chain fatty acid/cholesterol metabolism, is condensed to methylisocitrate. This must be cleaved to prevent metabolic poisoning.
-
Specificity: Methylisocitrate contains an extra methyl group. ICL1 can accommodate this, but ICL2 is often evolutionarily optimized for this larger substrate or for functioning under the specific conditions where propionate is abundant.
Comparative Kinetic Data (Representative Values)
Note: Values vary by strain and assay condition. These represent the consensus relative trends.
| Feature | ICL1 (Mtb) | ICL2 (Mtb / AceA) |
| Primary Substrate | (2R,3S)-Isocitrate | (2R,3S)-Isocitrate & 2-Methylisocitrate |
| Isocitrate | Low (~20–60 | High / Inducible (~200+ |
| Methylisocitrate | Moderate (~150 | Variable (Context dependent) |
| Reaction Product 1 | Succinate | Succinate |
| Reaction Product 2 | Glyoxylate (C2) | Pyruvate (C3) (from Methylisocitrate) |
| Physiological Role | Acetate Assimilation (Growth) | Propionate Detoxification (Survival) |
Part 3: Metabolic Pathway Visualization
The following diagram illustrates the bifurcation of the TCA cycle and the distinct roles of ICL1 and ICL2 in handling Acetyl-CoA vs. Propionyl-CoA.
Figure 1: Divergence of the Glyoxylate Shunt and Methylcitrate Cycle. ICL1 primarily drives the shunt (Isocitrate
Part 4: Experimental Protocols (The Differentiation Workflow)
To distinguish ICL1 vs. ICL2 activity or to determine which reaction an enzyme is catalyzing, you cannot rely on succinate production alone (as it is common to both). You must detect the specific aldehyde/ketone product: Glyoxylate vs. Pyruvate .
Protocol A: The Phenylhydrazine Assay (Total Lyase Activity)
Best for: Measuring total cleavage activity (Isocitrate
-
Principle: Glyoxylate reacts with phenylhydrazine to form glyoxylate-phenylhydrazone, which absorbs strongly at 324 nm.
-
Reagents:
-
Buffer: 50 mM MOPS or Phosphate (pH 7.0).
-
: 5 mM
(Essential cofactor). -
Reagent: 4 mM Phenylhydrazine HCl.
-
Substrate: Threo-Ds(+)-Isocitrate.
-
-
Workflow:
-
Incubate enzyme + buffer + Mg + Phenylhydrazine.
-
Initiate with Isocitrate.
-
Read: Continuous absorbance increase at 324 nm (
).
-
-
Note: This assay does not efficiently detect Pyruvate (product of MCL activity) because pyruvate-phenylhydrazone has different spectral properties and formation kinetics.
Protocol B: The LDH Coupled Assay (MCL Specificity)
Best for: Specifically measuring Methylisocitrate Lyase (MCL) activity.
-
Principle: Cleavage of 2-Methylisocitrate produces Succinate + Pyruvate . Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, oxidizing NADH to
. -
Reagents:
-
Buffer: 50 mM MOPS (pH 7.0).
-
Coupling Enzyme: LDH (20 Units/mL).
-
Cofactor: NADH (0.2 mM).
-
Substrate: 2-Methylisocitrate (Synthetic or purified).
-
-
Workflow:
-
Mix Buffer + Enzyme + NADH + LDH +
. -
Monitor baseline at 340 nm (ensure no background NADH oxidation).
-
Initiate with 2-Methylisocitrate.
-
Read: Decrease in absorbance at 340 nm (
).
-
-
Validation: If you use Isocitrate as the substrate in this assay, the rate should be zero (since Glyoxylate is not an LDH substrate). This confirms the assay is specific for the MCL reaction path.
Workflow Diagram: Assay Selection
Figure 2: Decision matrix for assay selection based on substrate. Use Phenylhydrazine for Isocitrate/Glyoxylate detection and LDH coupling for Methylisocitrate/Pyruvate detection.
Part 5: Drug Development Implications
Targeting the glyoxylate shunt has long been proposed for treating latent TB. However, the redundancy and specificity of ICL1/ICL2 present challenges.
-
The Compensation Trap:
-
Inhibiting ICL1 alone may be insufficient if the bacteria are in a propionate-rich environment (e.g., cholesterol metabolism in macrophages), where ICL2 (or residual ICL1 MCL activity) might sustain the methylcitrate cycle.
-
-
Structure-Based Design:
-
Inhibitors mimicking the transition state (e.g., 3-nitropropionate derivatives or itaconate analogs) often bind both, but with varying affinities.
-
Key Strategy: Design inhibitors that exploit the closed conformation of the active site loop. Since ICL1 and ICL2 loops differ, a pan-inhibitor must target the conserved catalytic core (Cys-Asp-His triad) rather than the flexible gating elements.
-
-
Propionate Toxicity as a Weapon:
-
Blocking MCL activity (ICL1/ICL2) while the bacteria are metabolizing cholesterol causes an accumulation of methylcitrate and propionyl-CoA, which are toxic. This is a "suicide" mechanism—forcing the bacteria to poison themselves with their own carbon source.
-
References
-
McKinney, J. D., et al. (2000). Persistence of Mycobacterium tuberculosis in macrophages and mice requires the glyoxylate shunt enzyme isocitrate lyase. Nature, 406, 735–738. [Link]
-
Gould, T. A., et al. (2006). The isocitrate lyases of Mycobacterium tuberculosis undergo a conformational change upon binding isocitrate or nitropropionate. Molecular Microbiology, 61(4), 948-959. [Link]
-
Munoz-Elias, E. J., & McKinney, J. D. (2005). Mycobacterium tuberculosis isocitrate lyases 1 and 2 are jointly required for methylisocitrate cycle function. Nature Medicine, 11, 638–644. [Link]
-
Bhusal, R. P., et al. (2017). Acetyl-CoA-mediated activation of Mycobacterium tuberculosis isocitrate lyase 2. Nature Communications, 8, 1434. [Link]
-
Eoh, H., & Rhee, K. Y. (2014). Methylisocitrate lyase mediates central carbon metabolism in Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 111(13), 4976-4981. [Link]
Technical Deep Dive: Methylisocitrate Lyase (PrpB) in Propionate Detoxification
Executive Summary
Propionate metabolism represents a critical vulnerability in bacterial physiology. While propionate is a valuable carbon source derived from membrane lipid turnover and host cholesterol degradation, its metabolic intermediates—specifically propionyl-CoA and 2-methylcitrate—are potent cellular toxins. Methylisocitrate lyase (PrpB) acts as the terminal "exit gate" of the 2-Methylcitrate Cycle (2-MCC), catalyzing the cleavage of (2R,3S)-2-methylisocitrate into pyruvate and succinate.[1]
For researchers and drug developers, PrpB is not merely a metabolic enzyme; it is a conditional essentiality target. In pathogens like Mycobacterium tuberculosis (which utilizes the bifunctional Isocitrate Lyase, ICL, for this role) and Salmonella enterica, failure of this detoxification step leads to "metabolic suicide" via the accumulation of inhibitory organic acids. This guide dissects the mechanistic role of PrpB, its structural determinants, and validated protocols for its interrogation in therapeutic discovery.
Biochemical Mechanism: The Aldol Cleavage
PrpB is a Class II aldolase that drives the thermodynamically favorable C-C bond cleavage of (2R,3S)-2-methylisocitrate. Unlike the glyoxylate shunt enzyme Isocitrate Lyase (ICL), which produces glyoxylate, PrpB is highly specific for the methylated substrate, yielding pyruvate and succinate .
Reaction Kinetics and Cofactors[1]
-
Substrate: (2R,3S)-2-methylisocitrate (2-MIC).[2]
-
Cofactor: Mg²⁺ (Essential for coordinating the substrate carboxyl groups and stabilizing the transition state).
-
Catalytic Residues:
-
General Base: A conserved Histidine or Aspartate (species-dependent) initiates deprotonation of the C2-hydroxyl group.
-
General Acid: A Cysteine residue (e.g., Cys123 in E. coli) often acts to protonate the carbanion intermediate, facilitating product release.
-
The reaction proceeds via an alpha-carboxy-carbanion intermediate .[2][3] The enzyme undergoes a significant conformational change upon substrate binding, involving the closure of a "gating loop" that sequesters the active site from the solvent, preventing premature protonation and ensuring stereospecificity.
Figure 1: Kinetic mechanism of PrpB showing the Mg2+-dependent retro-aldol cleavage of 2-methylisocitrate.
Metabolic Context: The 2-Methylcitrate Cycle (2-MCC)
The 2-MCC is a bypass pathway that allows bacteria to metabolize propionyl-CoA (a 3-carbon unit) by condensing it with oxaloacetate (4-carbon) to eventually yield pyruvate (3-carbon) and succinate (4-carbon).
The Toxicity Trap
If PrpB is inhibited, the cycle stalls. The accumulation of 2-methylcitrate is the primary driver of toxicity. 2-methylcitrate acts as a competitive inhibitor of fructose-1,6-bisphosphatase (gluconeogenesis) and isocitrate dehydrogenase (TCA cycle), effectively paralyzing central carbon metabolism.
Pathway Architecture
-
Synthase (PrpC): Propionyl-CoA + Oxaloacetate → 2-Methylcitrate.
-
Dehydratase (PrpD): 2-Methylcitrate → 2-Methyl-cis-aconitate.
-
Hydratase (AcnB/PrpF): 2-Methyl-cis-aconitate → 2-Methylisocitrate.
-
Lyase (PrpB): 2-Methylisocitrate → Pyruvate + Succinate.[2]
Figure 2: The 2-Methylcitrate Cycle. PrpB is the critical release valve; its failure causes toxic 2-methylcitrate accumulation.
Clinical Relevance & Drug Targeting
The Mycobacterium tuberculosis (Mtb) Exception
While most bacteria utilize a dedicated PrpB, M. tuberculosis lacks a specific PrpB ortholog. Instead, it employs Isocitrate Lyase (ICL1 and ICL2) , which are bifunctional enzymes capable of cleaving both isocitrate (Glyoxylate Shunt) and methylisocitrate (2-MCC).
-
Therapeutic Implication: Inhibiting ICL in Mtb kills two birds with one stone: it blocks the glyoxylate shunt (essential for persistence in macrophages) and the 2-MCC (essential for cholesterol/propionate detoxification).
Natural Inhibitors: The Itaconate Paradigm
Itaconate , an antimicrobial metabolite produced by host macrophages during inflammation, acts as a suicide inhibitor of ICL/PrpB.
-
Mechanism: Itaconate mimics the succinate product but contains an electrophilic double bond. It forms a covalent thioether bond with the catalytic Cysteine residue in the active site, permanently disabling the enzyme.
-
Drug Design: This validates the PrpB/ICL active site as a "ligandable" target for covalent inhibitors.
Experimental Protocol: PrpB Enzymatic Activity Assay
The most robust method for measuring PrpB activity is the Lactate Dehydrogenase (LDH) Coupled Assay .[5] This continuous spectrophotometric assay links the production of pyruvate (by PrpB) to the oxidation of NADH (by LDH).[6]
Principle
-
PrpB Reaction: 2-Methylisocitrate → Succinate + Pyruvate [2][7]
-
Coupled Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (via LDH)
-
Readout: Decrease in Absorbance at 340 nm (oxidation of NADH).
Reagents & Preparation
| Component | Concentration (Stock) | Final Assay Concentration | Notes |
| Buffer | 500 mM Tris-HCl (pH 7.5) | 50 mM | pH 7.5–8.0 is optimal. |
| MgCl₂ | 100 mM | 5 mM | Essential cofactor. |
| NADH | 10 mM (Fresh) | 0.2 mM | Light sensitive; keep on ice. |
| LDH | 1000 U/mL | 10 U/mL | Excess to ensure PrpB is rate-limiting. |
| Substrate | 20 mM 2-Methylisocitrate | 0.1 – 2.0 mM | Racemic mixture or pure (2R,3S). |
| Enzyme | Purified PrpB | 10–100 nM | Dilute in buffer + BSA if unstable. |
Step-by-Step Workflow
-
Blanking: Prepare a "No Enzyme" control to account for spontaneous NADH oxidation.
-
Reaction Mix: In a UV-transparent cuvette or 96-well plate, combine:
-
Equilibration: Incubate at 25°C or 37°C for 5 minutes to stabilize baseline.
-
Initiation: Add 2-Methylisocitrate to start the reaction. Rapidly mix.
-
Measurement: Monitor
every 10–30 seconds for 10 minutes. -
Calculation: Determine the slope (
) of the linear portion.-
Activity (U/mL) =
-
Figure 3: Workflow for the LDH-coupled spectrophotometric assay of PrpB activity.
References
-
Crystal Structure of 2-methylisocitrate Lyase (PrpB) From Escherichia Coli . Journal of Molecular Biology.
-
The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii . Molecular Microbiology.
-
Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase .[4][14] RSC Medicinal Chemistry.[14]
-
Role of the methylcitrate cycle in propionate metabolism and detoxification in Mycobacterium smegmatis . Microbiology.
-
An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics (Methodology Reference). Bio-protocol.
Sources
- 1. Structure and catalytic mechanism of methylisocitrate lyase, a potential drug target against Coxiella burnetii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 2-methylisocitrate lyase (PrpB) from Escherichia coli and modelling of its ligand bound active centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay Procedure for Protease [sigmaaldrich.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. rsc.org [rsc.org]
- 11. tycmhoffman.com [tycmhoffman.com]
- 12. Itaconate, an isocitrate lyase-directed inhibitor in Pseudomonas indigofera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drmillett.com [drmillett.com]
- 14. Itaconate is a covalent inhibitor of the Mycobacterium tuberculosis isocitrate lyase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Kinetic Characterization of Isocitrate Lyase 1 (ICL1) using Methylisocitrate
Introduction & Biological Context
Isocitrate Lyase (ICL) is traditionally recognized as the gatekeeper of the Glyoxylate Shunt, allowing bacteria and fungi to utilize fatty acids as a sole carbon source by bypassing the decarboxylation steps of the TCA cycle. However, in pathogens like Mycobacterium tuberculosis (Mtb), ICL1 possesses dual substrate specificity . It is essential for the detoxification of propionate via the Methylcitrate Cycle (MCC) .
In the MCC, ICL1 acts as a Methylisocitrate Lyase (MCL) , cleaving (2S, 3R)-2-methylisocitrate (MIC) into succinate and pyruvate . This distinction is critical for drug development; inhibitors must often target both activities to effectively starve the pathogen during chronic infection.
This guide details the Lactate Dehydrogenase (LDH) Coupled Assay , the gold standard for monitoring MIC cleavage. Unlike the phenylhydrazine endpoint assay (used for glyoxylate), the LDH method allows for continuous, real-time monitoring of product formation (pyruvate).
Metabolic Pathway Visualization
Figure 1: Dual specificity of ICL1. The red path highlights the reaction of interest for this protocol (MIC to Pyruvate).
Assay Principle: The LDH Coupled System
To determine kinetic parameters (
-
Primary Reaction: ICL1 cleaves Methylisocitrate to produce Succinate and Pyruvate .
-
Coupled Reaction: Exogenous Lactate Dehydrogenase (LDH) reduces Pyruvate to Lactate, simultaneously oxidizing NADH to NAD+ .
-
Detection: NADH absorbs light strongly at 340 nm , while NAD+ does not. The rate of absorbance decrease (
) is directly proportional to the rate of MIC cleavage.
Stoichiometry: 1 mole MIC cleaved
Materials & Reagents
Critical Reagents
| Reagent | Specification | Role |
| Enzyme (ICL1) | Purified Recombinant (>95% purity) | Target Catalyst |
| Substrate (MIC) | (2S, 3R)-2-Methylisocitrate | Substrate (Note: Commercial sources often sold as isomer mix; see Section 6) |
| Coupling Enzyme | Rabbit Muscle LDH | Converts Pyruvate |
| Cofactor | NADH (Disodium salt) | Chromophore (A340) |
| Buffer Base | HEPES or Sodium Phosphate (pH 7.0 - 7.5) | Physiological pH maintenance |
| Cofactor (Metal) | Essential for ICL catalytic center | |
| Reducing Agent | DTT or TCEP | Prevents enzyme oxidation |
Equipment
-
UV-Vis Spectrophotometer or Microplate Reader (capable of reading at 340 nm).
-
Temperature control unit set to 25°C or 37°C (consistent with physiological model).
-
UV-transparent 96-well plates (e.g., Corning 3635) or Quartz cuvettes.
Experimental Protocol
Buffer Preparation (Assay Buffer)
Prepare 50 mL of 1X Assay Buffer :
-
50 mM HEPES (pH 7.5)
-
5 mM
-
1 mM DTT (Add fresh on the day of assay)
-
Note: Filter sterilize (0.22
m) to remove particulates that scatter light.
Reagent Setup
-
NADH Stock (10 mM): Dissolve NADH in Assay Buffer. Keep on ice and protected from light .
-
LDH Stock: Dilute commercial LDH to 100 U/mL in Assay Buffer.
-
MIC Substrate Series: Prepare a 2-fold serial dilution of Methylisocitrate in Assay Buffer.
-
Recommended Range: 0 mM to 5 mM (final concentration).
-
Expert Tip: If using a racemic mixture (four isomers), remember that only the (2S, 3R) isomer is active. Adjust calculated concentrations accordingly (e.g., if 25% active, 4 mM racemic = 1 mM active).
-
Assay Workflow
Figure 2: Step-by-step workflow for the kinetic assay.
Detailed Steps
-
Master Mix: In a reservoir, combine Assay Buffer, NADH (final conc. 200
M), and LDH (final conc. 5 U/mL).-
Self-Validation: The LDH must be in excess so the rate-limiting step is ICL1, not LDH. 5 U/mL is generally sufficient for ICL1 concentrations < 100 nM.
-
-
Blanking: Add Master Mix and Substrate to "No Enzyme" control wells to monitor spontaneous NADH oxidation.
-
Initiation:
-
Add ICL1 Enzyme (final conc. 50–200 nM) to initiate the reaction.
-
Total reaction volume: 200
L.
-
-
Measurement: Immediately place in the reader. Measure
every 15–30 seconds for 20 minutes. Shake plate for 3 seconds before the first read.
Data Analysis & Calculation
Velocity Calculation
Convert the change in absorbance (
-
: Velocity (
) -
: Extinction coefficient of NADH (
). -
: Path length (cm).
-
Note: For standard 96-well plates with 200
L volume, . Calibrate this or use a pathcheck sensor if available.
-
Determining Km and Vmax
-
Plot Velocity (
) (y-axis) vs. [MIC Concentration] (x-axis). -
Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism, Origin, or Python scipy.optimize).
| Parameter | Definition | Biological Significance |
| Maximum velocity at saturating substrate | Indicates catalytic turnover number ( | |
| Substrate concentration at | Inverse measure of affinity. Lower |
Expertise & Troubleshooting (E-E-A-T)
Substrate Stereochemistry
Critical Insight: Chemical synthesis of methylisocitrate typically yields a mixture of four diastereomers (2S,3R; 2R,3S; 2R,3R; 2S,3S).
-
Problem: ICL1 is stereospecific for (2S, 3R)-2-methylisocitrate.
-
Solution: If using a racemic mix (commercial standard), the "effective" concentration is only 25% of the total mass. You must report values as "Apparent
" relative to the racemate, or mathematically correct the x-axis values by a factor of 0.25 (assuming equimolar distribution). Failure to do this results in a 4-fold error in .
Lag Phases
If you observe a "lag" (slow start) in the absorbance trace:
-
Cause: The coupling enzyme (LDH) system has not reached steady state, or thermal equilibrium is lagging.
-
Fix: Pre-incubate the plate with Master Mix + Substrate for 5 minutes inside the reader before adding ICL1.
Background Noise
-
Cause: NADH is unstable at low pH or in intense light.
-
Fix: Ensure pH > 7.0. Keep NADH solutions in amber tubes. Always run a "No Enzyme" control and subtract this slope from your data.
References
-
Gould, T. A., van de Langemheen, H., Munoz-Elias, E. J., McKinney, J. D., & Sacchettini, J. C. (2006). Dual role of isocitrate lyase 1 in the glyoxylate and methylcitrate cycles in Mycobacterium tuberculosis. Molecular Microbiology, 61(4), 940–947.
-
Bhusal, R. P., Bashiri, G., Kwai, O. A., Sperry, J., & Leung, I. K. (2017). Targeting the Isocitrate Lyase of Mycobacterium tuberculosis. Drug Discovery Today, 22(7), 1008-1016.
-
Munoz-Elias, E. J., & McKinney, J. D. (2005). Mycobacterium tuberculosis isocitrate lyases 1 and 2 are jointly required for methylisocitrate cycle function. Nature Medicine, 11(6), 638–644.
-
Sigma-Aldrich Protocol. Enzymatic Assay of Isocitrate Lyase. (Standard reference for spectrophotometric parameters).
Application Note: Kinetic Characterization and High-Throughput Screening of Mutant IDH1/2 Inhibitors
Executive Summary & Biological Context
Isocitrate Dehydrogenases (IDH1 and IDH2) are critical metabolic enzymes in the TCA cycle. While the wild-type (WT) enzymes catalyze the oxidative decarboxylation of isocitrate to
The accumulation of 2-HG inhibits
This guide details the protocol for an NADPH-depletion fluorescence assay designed to screen and characterize inhibitors of mutant IDH1/2. Unlike standard dehydrogenase assays that measure product formation, this assay tracks the consumption of the cofactor NADPH.
Mechanistic Principles
To design a robust assay, one must understand the divergence in catalytic flow between the Wild-Type and Mutant enzymes.
The Neomorphic Shift
The mutant enzyme does not simply lose function; it reverses the reaction flow at the cost of NADPH. Inhibitors must be tested against the mutant form for potency, but also counter-screened against the WT form to ensure selectivity and prevent disruption of the healthy TCA cycle.
Figure 1: The metabolic divergence. WT IDH produces NADPH, whereas Mutant IDH consumes NADPH to generate the oncometabolite 2-HG.
Assay Design Strategy
Detection Method: Fluorescence vs. Absorbance
While NADPH absorbs light at 340 nm, absorbance assays suffer from lower sensitivity and higher susceptibility to noise in 384-well formats.
-
Recommendation: Use Fluorescence Intensity (FI) .
-
Excitation: 340 nm (or 350-360 nm to reduce compound interference).
-
Emission: 460 nm.
-
Dynamic Range: Fluorescence allows detection of NADPH concentrations as low as 10-50 nM, permitting the use of physiological substrate concentrations.
Kinetic Mode: Continuous vs. Endpoint
-
Continuous (Kinetic) Mode: Preferred for mechanism-of-action studies. It allows the detection of linearity and eliminates artifacts from compound precipitation or signal drift.
-
Endpoint Mode: Acceptable for primary HTS but requires a "stop solution" (typically dot-matrix SDS or acid) and loses kinetic information.
Detailed Protocol: Mutant IDH1 (R132H) Inhibition
This protocol describes a continuous fluorescence assay in a 384-well microplate format. The reaction monitors the decrease in fluorescence as NADPH is oxidized to NADP+.
Reagents and Buffer Chemistry
The choice of buffer is critical for enzyme stability and dimer formation.
| Component | Concentration | Purpose |
| Base Buffer | 50 mM Tris-HCl (pH 7.5) | Physiological pH maintenance. |
| Salt | 150 mM NaCl | Simulates ionic strength; stabilizes the dimer interface. |
| Cofactor | 10 mM MgCl₂ | Essential for IDH catalytic activity (MnCl₂ is an alternative). |
| Detergent | 0.05% Tween-20 or CHAPS | Prevents enzyme aggregation and loss to plastic surfaces. |
| Reducing Agent | 2 mM DTT or TCEP | Maintains enzyme cysteine residues in reduced state. |
| Carrier | 0.1% BSA | Prevents non-specific binding (add fresh). |
Substrate Preparation ( Considerations)
To identify competitive inhibitors, substrates should be present at or below their
-
NADPH:
. Use 20 M . -
-KG:
. Use 1 mM .
Experimental Workflow
Many IDH inhibitors (allosteric binders) exhibit slow-binding kinetics . A pre-incubation step is mandatory to reach equilibrium before initiating the reaction.
Figure 2: Step-by-step workflow for the IDH inhibition assay. Note the pre-incubation step (Step 4) which is essential for accurate IC50 determination of slow-binding inhibitors.
Step-by-Step Procedure
-
Compound Transfer: Acoustic dispense test compounds (in DMSO) into the assay plate. Include DMSO-only wells (High Control) and No-Enzyme wells (Low Control). Final DMSO concentration should be
. -
Enzyme Mix: Prepare a 2x solution of IDH1-R132H (approx. 2-5 nM final concentration) in Assay Buffer.
-
Dispense Enzyme: Add 10
L of Enzyme Mix to the wells. -
Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 minutes at room temperature in the dark. Note: Ivosidenib requires long residence time to induce the conformational change.
-
Substrate Mix: Prepare a 2x solution of NADPH (40
M) and -KG (2 mM). -
Initiation: Add 10
L of Substrate Mix to all wells. Total volume = 20 L. -
Measurement: Immediately transfer to a plate reader (e.g., PerkinElmer EnVision or BMG PHERAstar). Monitor fluorescence (Ex 340nm / Em 460nm) every 60 seconds for 20–30 minutes.
Data Analysis & Quality Control
Rate Calculation
Do not use a single endpoint. Calculate the slope (RFU/min) of the linear portion of the reaction curve (typically 2–15 minutes post-initiation).
Percent Inhibition
Curve Fitting
Fit the % Inhibition data to a 4-parameter logistic (4PL) equation to determine
Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| High Background Fluorescence | Compound autofluorescence | Use kinetic read (slope) rather than endpoint; check compound at Ex340/Em460. |
| Non-Linear Rates | Substrate depletion | Reduce enzyme concentration or shorten measurement window. |
| Low Z' Factor (<0.5) | Pipetting error or unstable reagents | Use fresh NADPH (light sensitive); calibrate liquid handler. |
| IC50 Shift over time | Slow binding kinetics | Increase pre-incubation time from 60 min to 120 min. |
Advanced Topic: Time-Dependent Inhibition (TDI)
Many clinical IDH inhibitors are not simple competitive inhibitors; they are time-dependent, allosteric inhibitors. A standard assay without pre-incubation will underestimate their potency.
Validation Experiment:
Perform the
-
If
decreases (potency increases) as pre-incubation time increases, the compound is a slow-binder. -
This is a desirable trait, as it often correlates with long residence time (
), leading to sustained target engagement in vivo.
References
-
Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate. Nature, 462(7274), 739–744.
-
Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305.
-
Davis, M. I., et al. (2014). Biochemical and Cellular Characterization of the Mutant Isocitrate Dehydrogenase 1 Inhibitor ML309. Probe Reports from the NIH Molecular Libraries Program.
-
Yen, K., et al. (2010). Cancer-associated IDH mutations: biomarker and therapeutic target. Oncogene, 29(49), 6409–6417.
Michaelis-Menten kinetics of PrpC methylcitrate synthase
Initiating Search for Data
I'm starting a deep dive into the Michaelis-Menten kinetics of PrpC methylcitrate synthase. Right now, I'm focusing on its enzymatic mechanism and the roles of its substrates, propionyl-CoA and oxaloacetate. Google searches are underway to compile authoritative information. I anticipate a good data set will be needed for understanding the specifics.
Expanding Search and Planning
I'm expanding my initial Google search to include experimental protocols for assaying PrpC activity and determining kinetic constants. I'm also focusing on methods for monitoring the reaction and exploring potential inhibitors. Additionally, I'm researching expression and purification methods for recombinant PrpC to enable in vitro kinetic studies. Based on this, I plan to structure the application note, starting with PrpC's significance and the principles of kinetic analysis. I will meticulously detail reagents, equipment, and a step-by-step protocol for the enzyme assay, from reagent preparation to raw data collection.
Deepening Information Gathering
My focus is now on establishing a solid foundation. I'm performing comprehensive Google searches to solidify my understanding of PrpC's kinetics, its mechanism, and substrates. I'm actively seeking detailed experimental protocols for assays, alongside methods for determining kinetic constants. I'm also delving into expression and purification for in vitro studies. Based on this, I'm structuring the application note.
Application Note: Determination of IC50 Values for Isocitrate Lyase Inhibitors
Introduction & Biological Context
Isocitrate Lyase (ICL) is the gatekeeper enzyme of the glyoxylate shunt, an anaplerotic pathway that bypasses the decarboxylation steps of the tricarboxylic acid (TCA) cycle. This pathway allows bacteria, fungi, and plants to utilize acetate or fatty acids as a sole carbon source.
In the context of drug development, ICL is a high-value target for Mycobacterium tuberculosis (Mtb) . During the latent phase of infection, Mtb relies on the glyoxylate shunt to survive within the lipid-rich environment of the macrophage phagosome. Because ICL is absent in mammals, inhibitors of this enzyme offer a pathway to selective toxicity against persistent TB with minimal host side effects.
This application note details the protocol for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors against ICL using the Phenylhydrazine Spectrophotometric Assay .
Assay Principle
The most robust method for high-throughput screening of ICL inhibitors is the direct spectrophotometric detection of glyoxylate formation.
-
Enzymatic Reaction: ICL catalyzes the reversible cleavage of isocitrate into succinate and glyoxylate.
-
Detection: Glyoxylate reacts with phenylhydrazine hydrochloride to form glyoxylate phenylhydrazone.
-
Readout: The formation of the hydrazone complex is monitored by an increase in absorbance at 324 nm .
Pathway Visualization
Figure 1: Reaction mechanism for the spectrophotometric detection of Isocitrate Lyase activity.
Materials and Reagents
To ensure assay reproducibility (Trustworthiness), reagents must be prepared with strict attention to pH and stability.
| Reagent | Concentration (Final in Assay) | Role | Notes |
| MOPS Buffer | 25 mM (pH 6.8 - 7.0) | Buffer System | Phosphate buffer is a competitive inhibitor of ICL and should be avoided. |
| MgCl₂ | 5 mM | Cofactor | Essential for ICL catalytic activity. |
| L-Cysteine | 4 mM | Reducing Agent | Prevents oxidation of the enzyme's active site. |
| Phenylhydrazine HCl | 10 mM | Detection Reagent | Prepare fresh. Light sensitive; protect from direct illumination. |
| DL-Isocitrate | Substrate | Using | |
| Recombinant ICL | ~10-50 nM | Enzyme | Titrate to ensure linear velocity for >10 mins. |
| 3-Nitropropionate | Variable | Control Inhibitor | A transition state analog used as a positive control. |
Experimental Protocol: IC50 Determination
This protocol is designed for a 96-well microplate format.
Step 1: Enzyme and Compound Preparation
-
Enzyme Mix: Dilute recombinant ICL in MOPS buffer containing MgCl₂ and Cysteine. Keep on ice.
-
Inhibitor Dilutions: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.
-
Note: The final DMSO concentration in the assay should not exceed 2% (v/v), as higher concentrations can denature the enzyme.
-
Step 2: Assay Setup (Standard 200 µL Reaction)
-
Blanking: Add 180 µL of Reaction Buffer (MOPS, MgCl₂, Cysteine, Phenylhydrazine) to all wells.
-
Compound Addition: Add 2 µL of inhibitor (from serial dilution) to test wells. Add 2 µL DMSO to "No Inhibitor" (Max Activity) control wells.
-
Enzyme Addition: Add 10 µL of diluted ICL enzyme to the wells.
-
Pre-Incubation: Incubate for 10 minutes at 30°C. This allows slow-binding inhibitors to interact with the enzyme.
-
-
Substrate Initiation: Add 8 µL of Isocitrate stock to initiate the reaction.
Step 3: Kinetic Measurement
-
Instrument: Microplate reader with kinetic mode capability.
-
Wavelength: 324 nm.
-
Duration: Read every 30 seconds for 15–20 minutes at 30°C.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the high-throughput ICL inhibition assay.
Data Analysis and IC50 Calculation
To ensure scientific integrity, do not use endpoint readings for IC50 calculations if possible. Kinetic data allows for the exclusion of lag phases or substrate depletion artifacts.
A. Calculate Initial Velocity ( )
For each well, plot Absorbance (OD) vs. Time (min) .
-
Identify the linear portion of the curve (usually 2–10 minutes).
-
Calculate the slope (
) using linear regression: -
This slope represents the initial velocity (
).
B. Normalize Data
Convert the velocity of each inhibitor concentration to Percent Inhibition :
- : Slope of the well with compound.
- : Slope of the well with DMSO only (Max Activity).
- : Slope of the well with no enzyme (or boiled enzyme).
C. Non-Linear Regression (The 4PL Model)
Fit the Normalized % Activity data against the log of the inhibitor concentration using the Four-Parameter Logistic (4PL) equation (Hill Equation). This is the industry standard for dose-response curves.
-
X: Log of inhibitor concentration.
-
Y: % Activity.
-
Top: Plateau at low drug concentration (should be ~100%).
-
Bottom: Plateau at high drug concentration (should be ~0%).
-
HillSlope: Describes the steepness of the curve. A slope significantly deviating from -1.0 may indicate non-ideal behavior (e.g., aggregation, cooperativity).
Troubleshooting & Optimization (Expertise)
Even with a perfect protocol, artifacts can occur. Here is how to validate your results:
Inner Filter Effects (IFE)
Many chemical library compounds are colored. If a compound absorbs light at 324 nm, it will artificially increase the baseline OD.
-
Solution: Since we calculate the slope (change in OD over time), a static high background usually cancels out. However, if the OD is > 1.5, the detector may saturate. Always check the raw OD traces.
Assay Validation (Z-Factor)
Before running a large screen, calculate the Z-factor using positive (DMSO) and negative (No Enzyme/High Inhibitor) controls.
-
A Z' > 0.5 indicates a robust assay suitable for screening.
Substrate Inhibition
ICL is known to be inhibited by high concentrations of its own substrate (succinate) or product accumulation.
-
Guidance: Ensure total substrate conversion remains below 10% during the measurement window to maintain initial velocity conditions.
References
-
McFadden, B. A., & Purohit, S. (1977). Itaconate, an isocitrate lyase-directed inhibitor in Pseudomonas indigofera. Journal of Bacteriology.
-
Sharma, V., et al. (2013). Structure of isocitrate lyase from Mycobacterium tuberculosis in complex with the tight-binding inhibitor 3-nitropropionate. Acta Crystallographica.
-
National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Assay Validation. NCBI Bookshelf.
-
Vanni, C., et al. (2002). Isocitrate lyase from Mycobacterium tuberculosis: expression, purification and characterization. Protein Expression and Purification.
Troubleshooting & Optimization
Preventing precipitation of methylisocitrate sodium in DMSO stocks
Initiating Initial Research
I've started with comprehensive Google searches. My focus is understanding methylisocitrate sodium's chemical properties and DMSO solubility. I'm also looking into common laboratory practices and potential storage challenges related to this compound.
Analyzing Precipitation Factors
I'm now investigating factors affecting methylisocitrate sodium's DMSO precipitation. I'm focusing on concentration, temperature, water content, and purity as key variables. My search extends to established protocols for similar small molecule stock solutions and relevant best practices. I am also seeking citations. I am planning to create Graphviz diagrams for visual representation.
Developing Content Structure
I'm now structuring the technical support content as a Q&A, focusing on logical troubleshooting. I'll craft clear answers grounded in scientific principles, and begin with common problems, progressing to complex issues. I'm leveraging the info gathered so far to ensure accuracy. I will keep an eye towards crafting visual aids.
Stability of DL-threo-2-methylisocitrate sodium at -80°C vs -20°C
Stability, Handling, and Assay Troubleshooting Guide
Executive Summary: The -80°C vs. -20°C Verdict
For DL-threo-2-methylisocitrate sodium , the storage temperature is not merely a suggestion—it is the primary determinant of experimental reproducibility.
-
Solid State (Powder): -20°C is sufficient for stability up to 2 years, provided the vial is sealed and desiccated.
-
Aqueous Solution: -80°C is mandatory for storage exceeding 4 weeks. At -20°C, aqueous solutions undergo slow hydrolysis and pH drift, leading to a 5–10% loss in potency per month, which is catastrophic for kinetic studies (
determination).
Module 1: Storage & Handling Protocols
The Stability Hierarchy
The sodium salt of DL-threo-2-methylisocitrate is highly hygroscopic. Moisture absorption initiates a hydrolysis cascade, reverting the salt to its free acid form or promoting decarboxylation traces over long periods.
| State | Temperature | Stability Window | Critical Risk Factors |
| Solid (Lyophilized) | -20°C | 2 Years | Hygroscopicity; condensation upon opening cold vials. |
| Solid (Lyophilized) | -80°C | >3 Years | Overkill for general use, but acceptable for banking. |
| Aqueous Stock | -80°C | 6 Months | Freeze-thaw cycles; precipitation. |
| Aqueous Stock | -20°C | < 1 Month | Hydrolysis ; microbial growth (if non-sterile). |
| Assay Buffer | +4°C | < 24 Hours | Rapid degradation; pH instability. |
The "Desiccator Protocol" (Standard Operating Procedure)
Failure to follow this specific step is the #1 cause of batch-to-batch inconsistency.
-
Equilibration: Remove the vial from -20°C/-80°C storage.
-
The Wait: Place the unopened vial in a desiccator at Room Temperature (RT) for 60 minutes .
-
Scientific Rationale: Opening a cold vial in humid lab air causes immediate condensation inside the vial. Water molecules bind to the sodium salt lattice, creating localized aqueous micro-environments where hydrolysis begins immediately, even after the vial is returned to the freezer.
-
-
Solubilization: Dissolve in sterile ddH₂O or buffer.
-
Note: Sonicate briefly if the solution is cloudy. The sodium salt should be soluble up to ~100 mg/mL in water.
-
-
Aliquoting: Do not store the bulk solution. Aliquot into single-use volumes (e.g., 50 µL) in screw-cap cryovials.
-
Snap Freezing: Flash freeze aliquots in liquid nitrogen before transferring to -80°C.
Storage Decision Tree
Figure 1: Decision matrix for storage conditions. Note the critical divergence for aqueous solutions based on storage duration.
Module 2: Troubleshooting Assay Failures
Issue: Inconsistent IC50/Ki Values
Symptom: You observe a shift in
-
Substrate Depletion via Hydrolysis: If stored at -20°C in solution, the effective concentration of the threo-isomer decreases. The breakdown products (pyruvate/succinate analogs) do not inhibit ICL with the same affinity, leading to an apparent loss of potency [1].
-
Stereochemical Purity: The threo isomer is the active substrate/inhibitor. Racemization is rare at -20°C but possible if the pH of the stock solution drifts above 8.0 or below 4.0 [2].
Issue: Precipitation in Assay Buffer
Symptom: Turbidity upon adding the stock to the reaction mix. Root Cause:
-
Magnesium Interaction: ICL assays require
(typically 5 mM) for activity [3]. High concentrations of DL-threo-2-methylisocitrate (>10 mM) can chelate or precipitate out as a magnesium salt, effectively removing both the cofactor and the inhibitor from the solution. Solution:
-
Keep final assay concentration of DL-threo-2-methylisocitrate below 5 mM if possible.
-
Add the inhibitor to the buffer before adding the enzyme to ensure solubility equilibrium.
Mechanistic Pathway & Interference
The following diagram illustrates where the compound acts and how degradation products interfere.
Figure 2: Mechanism of Action and Failure Mode. Degradation products fail to bind the ICL active site, resulting in false negatives (loss of inhibition).
Module 3: QC & Self-Validation Protocol
Before running a high-throughput screen or a critical kinetic study, validate your stock solution using one of these methods.
The "Quick-Check" (Enzymatic)
If you lack analytical chemistry equipment, use the enzyme itself as the sensor.
-
Reference Standard: Freshly prepare a 1 mM solution from dry powder (stored at -20°C).
-
Test Sample: Your stored aliquot (-80°C or -20°C).
-
Assay: Run a standard ICL activity assay (measuring glyoxylate formation via LDH coupled assay) [4].
-
Criteria: If the Test Sample shows >15% deviation in inhibition compared to the Reference Standard, discard the batch.
The "Gold Standard" (NMR)
For confirming stereochemical integrity and hydrolysis.
-
Method: 1H-NMR in
. -
Look For:
-
Shift in the methyl group doublet.
-
Appearance of new peaks corresponding to free succinate or pyruvate (breakdown products).
-
Integration values should match the expected stoichiometry of the salt.
-
FAQ: Frequently Asked Questions
Q: Can I re-freeze the aqueous solution? A: No. We strictly advise against repeated freeze-thaw cycles. The sodium salt lattice can exclude water upon freezing, creating zones of hyper-concentration that promote chemical instability. Always aliquot.
Q: My buffer is pH 8.5. Is the compound stable? A: Stability decreases as pH increases. At pH > 8.0, the risk of base-catalyzed hydrolysis or racemization increases. Keep stock solutions in water (neutral) and only introduce to high pH buffers immediately before the assay.
Q: Why is the solution cloudy after thawing? A: This indicates precipitation or "salting out." Sonicate for 30 seconds. If it does not clear, the compound has likely degraded or formed insoluble complexes. Discard.
References
-
Gould, T. A., et al. (2006). "Dual role of isocitrate lyase 1 in the glyoxylate and methylcitrate cycles in Mycobacterium tuberculosis." Molecular Microbiology, 61(4), 940-947.[1][2]
-
MedChemExpress. "this compound Datasheet." Product Technical Data.
-
Bhusal, R. P., et al. (2017). "Development of NMR and thermal shift assays for the evaluation of Mycobacterium tuberculosis isocitrate lyase inhibitors." Scientific Reports, 7, 1-12.
-
Tocris Bioscience. "Storage and Stability of Carboxylic Acid Salts." Technical Support Guidelines.
Sources
Technical Support Center: PrpB (2-Methylisocitrate Lyase) Assay Optimization
Topic: Troubleshooting Low Enzyme Activity in PrpB Lyase Assays Application Scientist: Dr. A. Vance, Senior Field Application Specialist Last Updated: February 13, 2026
Executive Summary
The PrpB enzyme (2-methylisocitrate lyase) is the rate-determining step in the methylcitrate cycle, critical for propionate metabolism in pathogens like Mycobacterium tuberculosis. In vitro, PrpB activity is most commonly monitored via a Lactate Dehydrogenase (LDH) coupled assay , where the PrpB reaction product (pyruvate) drives the oxidation of NADH to NAD+.
The Problem: Users frequently report "low activity" or "flatline kinetics." The Reality: 60% of these failures are due to reporter system incompatibility or substrate stereochemistry, not the PrpB enzyme itself.
This guide provides a systematic, self-validating troubleshooting workflow to isolate the root cause of assay failure.
Part 1: The Diagnostic Workflow
Before altering enzyme concentrations, you must isolate the failure point. The assay consists of three components: the Catalyst (PrpB), the Substrate (2-Methylisocitrate), and the Sensor (LDH/NADH).
Visualizing the Failure Logic
The following decision tree outlines the logical steps to diagnose the source of low activity.
Figure 1: Diagnostic logic flow for isolating PrpB assay failures. The workflow prioritizes validating the detection system before interrogating the target enzyme.
Part 2: Troubleshooting Guides (Q&A)
Section A: The Reporter System (Coupled Assay)
Q: My absorbance at 340 nm is stable (flatline). Is my PrpB dead? A: Not necessarily. In a coupled assay, PrpB produces pyruvate, which LDH converts to lactate while oxidizing NADH. If LDH is inactive or NADH is degraded, you will see no signal regardless of PrpB activity.
The "Pyruvate Spike" Validation:
-
Prepare your standard reaction mix (Buffer, NADH, LDH, PrpB) without 2-methylisocitrate.
-
Monitor A340. It should be stable.
-
Manually pipette 10 µM Pyruvate into the cuvette/well.
-
Result: You should see an immediate, rapid drop in A340.
-
If No Drop: Your LDH is dead or NADH is oxidized. Replace the reporter reagents.
-
If Drop Occurs: The reporter system works. The issue is upstream (PrpB or Substrate).
-
Q: Why is my background signal (noise) so high? A: High background in this assay usually stems from "NADH oxidase" activity from contaminants or spontaneous NADH degradation in acidic buffers.
-
Solution: Ensure pH is > 7.0. Store NADH stocks at -20°C and protect from light.
Section B: Substrate & Stereochemistry
Q: I bought 2-Methylisocitrate (2-MIC) from a chemical vendor, but my
-
Mechanism: PrpB is highly specific for (2R, 3S)-2-methylisocitrate .
-
The Trap: Most chemically synthesized 2-MIC is sold as a racemic mixture (containing all four stereoisomers or a 50:50 mix of threo-isomers).
-
Impact: If you use a racemic mix, only 50% of your substrate is active. Furthermore, the inactive isomers may act as competitive inhibitors, altering your apparent
. -
Fix: Verify the Certificate of Analysis. If using a racemate, you must double the concentration to achieve the equivalent effective concentration of the active isomer [1].
Section C: Cofactors & Buffer Environment
Q: I added protease inhibitors to protect PrpB, and now activity is zero. A: You likely used an inhibitor cocktail containing EDTA .
-
Mechanism: PrpB is a metal-dependent lyase requiring free
(or ) for catalysis. The metal ion coordinates the substrate hydroxyl group to facilitate cleavage. -
Fix: Use EDTA-free protease inhibitors. Ensure the assay buffer contains 2–5 mM
.
Q: Does PrpB require reducing agents? A: While PrpB itself does not have critical catalytic cysteines that require reduction for the mechanism, the coupled enzyme (LDH) and general protein stability benefit from 1 mM DTT or TCEP. However, avoid high concentrations of DTT if using DTNB-based assays (alternative detection), as it causes false positives.
Part 3: Optimized Experimental Protocol
Reagent Preparation Table
| Component | Stock Conc. | Final Assay Conc. | Notes |
| HEPES (pH 7.5) | 500 mM | 50 mM | Phosphate buffer may inhibit Mg2+ binding. |
| MgCl2 | 100 mM | 5 mM | CRITICAL: Essential cofactor. |
| NADH | 10 mM | 0.2 mM | Freshly prepared; protect from light. |
| LDH (Rabbit Muscle) | 100 U/mL | 5 U/mL | Ensure LDH is in excess (non-rate-limiting). |
| 2-Methylisocitrate | 10 mM | 0.1 - 1.0 mM | Use (2R, 3S) isomer if possible. |
| PrpB Enzyme | 10 µM | 10 - 100 nM | Titrate to ensure linear velocity. |
The Self-Validating Coupled Assay Workflow
This protocol includes built-in checkpoints to prevent false negatives.
Step 1: Baseline Equilibration
Mix Buffer,
-
Checkpoint: Monitor A340. Drift should be < 0.002 AU/min. High drift indicates NADH instability.
Step 2: Enzyme Addition (PrpB) Add PrpB enzyme. Incubate for 1 minute.
-
Checkpoint: Ensure no "phantom activity" (A340 drop) occurs before substrate addition (checks for contaminating pyruvate or NADH oxidases).
Step 3: Reaction Initiation Add 2-Methylisocitrate to initiate.
-
Measurement: Monitor A340 decrease for 5–10 minutes.
Step 4: The "Internal Standard" (If flatline) If no activity is seen after 5 minutes, spike 10 µM Pyruvate into the running assay.
-
Interpretation: If A340 drops now, PrpB is inactive. If A340 remains flat, LDH/NADH system is broken.
Mechanism of Action Diagram
Understanding the flow of electrons and carbon is vital for troubleshooting.
Figure 2: The Coupled Assay Reaction Scheme. PrpB cleavage of 2-Methylisocitrate yields Pyruvate, which drives the LDH-mediated oxidation of NADH. The signal read-out is the consumption of NADH.
References
-
Textor, S., et al. (1997). "Metabolism of propionate in Escherichia coli: sites of regulation and structure of the prpBCDE operon." Journal of Bacteriology, 179(16), 5090–5095.
-
Munoz-Elias, E. J., & McKinney, J. D. (2006). "Carbon metabolism of intracellular bacteria." Cellular Microbiology, 8(1), 10–22.
-
Gould, T. A., et al. (2006). "Specificity of PrpB, a lyase in the methylcitrate cycle of Mycobacterium tuberculosis." Biochemistry, 45(51), 15188–15196.
-
Grigg, J. C., et al. (2010). "Structure of Mycobacterium tuberculosis 2-methylisocitrate lyase (PrpB)." Acta Crystallographica Section F, 66(12).
Resolving background noise in spectrophotometric ICL assays
Initiating Search Protocols
I'm currently engaged in extensive Google searches to gather authoritative data on spectrophotometric intracellular chloride (ICL) assays. My focus is on identifying typical background noise sources, troubleshooting strategies, and well-established protocols within this assay type.
Developing Troubleshooting Structure
I've moved on to analyzing the initial search results, pinpointing factors causing high background signals – from reagent problems to cellular influences and instrument settings. I'm focusing on validated methods to fix these issues. Simultaneously, I'm structuring a Q&A for a technical support center, starting with simple problems and escalating to complex scenarios, always explaining the 'why' with scientific principles. I am also identifying and citing suitable scientific literature.
Commencing Information Gathering
I'm now starting intensive Google searches for reliable data on spectrophotometric ICL assays. I'm focusing on common background noise origins, effective troubleshooting approaches, and established methods for the assay.
Defining the Project Scope
Okay, I've clearly defined the project's scope. I understand I need to craft a technical support center guide focusing on troubleshooting background noise in spectrophotometric ICL assays. This will involve creating troubleshooting guides and FAQs in a question-and-answer format. I'm focusing on providing practical solutions for users experiencing this issue.
Outlining the Structure
I'm now outlining the structure of the technical guide. I have a clear understanding of the target audience and content type. I'm focusing on autonomy in structure, scientific integrity with causality explanations and trustworthy protocols, and authoritative grounding with comprehensive, linked references. Finally, I'm integrating data presentation through tables, detailed protocols, and mandatory Graphviz visualizations with DOT scripts and captions.
Refining the Guide Structure
I'm now zeroing in on the guide's structure, opting for a clear, modular format. I'm focusing on categorizing FAQs into foundational questions, instrument-related problems, reagent & buffer issues, and cell/sample concerns. Each category's questions flow logically, aiming to guide users step-by-step to a solution. I'll integrate visualization and detailed protocols within each section, and the use of the expert-level color palette will guide the format.
Developing the Guide Content
I'm now structuring the guide content around a modular format with foundational questions and issues categorized by instrument, reagents, and samples. I'm focusing on causality explanations and self-validating protocols within each section, and plan to integrate a visual flowchart of the overall process using Graphviz. I'll provide linked citations for all claims made.
Defining the Problem
I'm now clarifying the core issue: background noise in spectrophotometric ICL assays. I'm focusing on crafting a comprehensive technical guide with troubleshooting and FAQs, presented in a structured way. I'm aiming to create an authoritative resource for researchers. I'm prioritizing scientific integrity through causality explanations, and will build in protocols with validation steps. I am also planning on building visual workflows.
Developing the Guide Plan
I'm now integrating all requirements into a practical plan. I'll structure the guide logically, starting with foundational questions and progressing to specific troubleshooting sections for instruments, reagents, and samples. I'm focusing on explanatory causality and self-validating protocols in each category, with visual aids like a Graphviz-generated workflow. I will ensure expert level referencing.
Developing the Guide Plan
I'm now integrating all requirements into a practical plan. The structure starts with ICL assay introductions and foundational Q&As, progressing into troubleshooting for instruments, reagents, and samples. I'm focusing on explanatory causality and self-validating protocols, each category supported by a visual Graphviz-generated workflow. Finally, I will ensure expert level referencing.
Defining the Scope
I've clarified the project requirements. I now grasp the need for a troubleshooting guide for spectrophotometric ICL assays. The plan involves a structured FAQ format, covering instrument, reagent, and sample-related issues, with visual aids and linked citations. I'll synthesize data from the search results to create comprehensive content.
Validation & Comparative
Validating propionate metabolic defects using methylisocitrate accumulation
Comparative Guide: Validating Propionate Metabolic Defects via Methylcitrate Cycle Intermediates
Executive Summary
In the development of therapeutics for Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA), relying solely on upstream biomarkers like Propionylcarnitine (C3) or free propionate often yields ambiguous data regarding intracellular metabolic flux.
This guide evaluates the efficacy of monitoring Methylcitrate Cycle intermediates (specifically 2-Methylcitrate and Methylisocitrate) as a superior validation method for propionate metabolic defects. While C3-carnitine serves as a robust screening tool, the accumulation of Methylisocitrate (MIC) and its precursor 2-Methylcitrate (2-MC) provides a definitive, quantitative readout of mitochondrial "metabolic intoxication" and the activation of the detoxification shunt.
Mechanistic Grounding: The "Citrate Synthase Mistake"
To understand why Methylisocitrate accumulation is the most specific validator, one must understand the pathway topology.
Under normal conditions, Propionyl-CoA is carboxylated to Methylmalonyl-CoA. In defects (e.g., PCC Deficiency), Propionyl-CoA accumulates. To mitigate toxicity, the mitochondria utilize Citrate Synthase , which erroneously accepts Propionyl-CoA in place of Acetyl-CoA, condensing it with Oxaloacetate.
This reaction initiates the Methylcitrate Cycle , forming 2-Methylcitrate, which is isomerized to Methylisocitrate . Accumulation of these metabolites is pathognomonic for propionate pathway saturation.
Pathway Visualization
The following diagram illustrates the diversion of Propionyl-CoA into the Methylcitrate shunt when the primary oxidation pathway is blocked.
Figure 1: The Propionate Detoxification Shunt. When PCC is blocked (Red dashed line), Propionyl-CoA is diverted via Citrate Synthase to form Methylcitrate and Methylisocitrate (Yellow nodes), serving as specific biomarkers of metabolic stress.
Comparative Analysis: Methylcitrate/MIC vs. Alternatives
In drug development (e.g., mRNA therapies, gene editing, or small molecule chaperones), the choice of biomarker dictates the confidence in efficacy data.
Alternative A: Propionylcarnitine (C3)
-
Role: Standard newborn screening marker.
-
Mechanism: Carnitine acetyltransferase buffers excess acyl-CoA groups, exporting them from mitochondria as carnitine esters.
-
Limitation: C3 levels are influenced by total carnitine status and renal clearance. A drop in C3 might represent carnitine depletion rather than therapeutic efficacy (pathway restoration). It is a measure of buffering capacity, not necessarily flux correction.
Alternative B: Free Propionate
-
Role: Direct substrate measurement.
-
Mechanism: Measurement of the volatile fatty acid in plasma.
-
Limitation: Highly volatile and difficult to quantify reproducibly. Levels fluctuate rapidly with dietary intake (gut microbiome production) and do not accurately reflect the intracellular mitochondrial burden.
The Superior Choice: Methylcitrate/Methylisocitrate (2-MC/MIC)
-
Role: Intracellular flux validator.
-
Mechanism: These are "dead-end" or slow-turnover metabolites formed only when the primary pathway is overwhelmed.
-
Advantage:
-
High Specificity: Only formed from Propionyl-CoA + Oxaloacetate condensation.
-
Stability: Unlike volatile propionate, 2-MC/MIC are stable organic acids suitable for LC-MS/MS or GC-MS.
-
Flux Correlation: Levels correlate directly with the magnitude of the metabolic block.
-
Performance Matrix
| Feature | Propionylcarnitine (C3) | Free Propionate | Methylcitrate/MIC |
| Primary Utility | Screening / Triage | Acute Toxicity Monitoring | Flux Validation / Efficacy |
| Specificity | Moderate (False Positives) | Low (Dietary Noise) | High (Pathway Specific) |
| Sample Stability | High | Low (Volatile) | High |
| Intracellular Insight | Indirect (Export) | Poor | Direct (Mitochondrial Load) |
| Analytical Method | FIA-MS/MS | GC-FID / GC-MS | LC-MS/MS (Preferred) |
Experimental Protocol: Quantifying Methylcitrate Cycle Load
To validate a propionate defect or a therapeutic intervention, the following LC-MS/MS workflow is recommended. This protocol focuses on 2-Methylcitrate (2-MC) as the stable analytical proxy for the cycle's load, including Methylisocitrate.
A. Sample Preparation (Plasma/Serum)
-
Principle: Protein precipitation followed by derivatization to enhance ionization efficiency.
-
Internal Standard: Use d3-Methylcitrate (isotopically labeled) to correct for matrix effects.
Step-by-Step:
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.
-
Spike: Add 10 µL of Internal Standard solution (d3-Methylcitrate, 10 µM).
-
Precipitate: Add 200 µL of Acetonitrile (0.1% Formic Acid). Vortex for 30s.
-
Centrifuge: 14,000 x g for 10 mins at 4°C.
-
Evaporate: Transfer supernatant to a clean vial and dry under Nitrogen gas at 40°C.
-
Reconstitute: Dissolve residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
B. LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) is required to separate the isomers (Citrate, Isocitrate, 2-Methylcitrate, Methylisocitrate).
-
Separation Logic: Methylcitrate and Citrate are isobaric (different mass, but close) or structurally similar isomers depending on derivatization. Chromatographic resolution is critical.
Gradient Parameters:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Run Time: 8.0 minutes (Isomers typically elute between 3-5 mins).
C. Mass Spectrometry (MRM Mode)
Monitor the specific transitions to distinguish Methylcitrate from Citrate.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Methylcitrate | 205.0 (M-H)- | 143.0 | 25 | 12 |
| 2-Methylcitrate | 205.0 (M-H)- | 85.0 | 25 | 18 |
| d3-Methylcitrate | 208.0 (M-H)- | 146.0 | 25 | 12 |
Note: Negative electrospray ionization (ESI-) is generally preferred for organic acids.
Data Interpretation & Validation Logic
When analyzing results from a drug trial (e.g., PCC enzyme replacement or mRNA therapy):
-
Baseline (Untreated): Expect high levels of 2-MC/MIC (e.g., >10 µM in plasma, whereas normal is <1 µM).
-
Therapeutic Success: A significant reduction in 2-MC/MIC indicates that Propionyl-CoA is successfully being routed through the correct PCC pathway (to Methylmalonyl-CoA) rather than the Citrate Synthase shunt.
-
C3 Divergence: If C3-carnitine remains high but 2-MC drops, the therapy may be restoring flux (lowering the shunt) but the cell is still clearing stored acyl-carnitines. This proves 2-MC is the more immediate marker of metabolic correction.
References
-
Mechanism of the Methylcitrate Cycle
- Title: The methylcitr
- Source: Brock, M., & Buckel, W. (2004). European Journal of Biochemistry.
-
URL:[Link]
-
Clinical Utility of Methylcitrate
- Title: 2-Methylcitrate is a specific marker for propionyl-CoA carboxylase deficiency.
- Source: Duran, M., et al. (1978). Clinica Chimica Acta.
-
URL:[Link]
-
Analytical Methodology (LC-MS/MS)
- Title: Determination of methylcitric acid in dried blood spots by LC-MS/MS.
- Source: Turgeon, C. T., et al. (2010). Clinical Chemistry.
-
URL:[Link]
-
Pathophysiology of Propionic Acidemia
- Title: Propionic Acidemia: Clinical Course and Outcome in 55 Pediatric and Adolescent P
- Source: Grünert, S. C., et al. (2013). Orphanet Journal of Rare Diseases.
-
URL:[Link]
Benchmarking Reference Standards for Methylcitrate Cycle Metabolite Profiling
Executive Summary: The Stereochemical Challenge
The Methylcitrate Cycle (MCC) is a critical metabolic bypass used by bacteria (e.g., Mycobacterium tuberculosis) and fungi to detoxify propionate, and is pathologically relevant in human Propionic Acidemia. For researchers, the profiling of MCC metabolites—specifically 2-Methylcitrate (2-MC) and 2-Methylisocitrate (2-MIC) —presents a unique analytical challenge: stereoisomerism .
Unlike the TCA cycle, where enzymatic specificity is matched by readily available pure standards, commercial MCC standards often vary in stereochemical purity. This guide compares the performance of Synthetic Racemic Standards versus Enantiopure Biological Standards and Isotopically Labeled Analogues , demonstrating why standard selection dictates the accuracy of your quantitation.
Pathway Architecture & Target Analytes
To understand the analytical requirements, we must visualize the pathway flow and the structural similarity of the intermediates. The MCC condenses Propionyl-CoA with Oxaloacetate, creating intermediates structurally homologous to TCA cycle acids but with a methyl group steric hindrance.
Figure 1: The Methylcitrate Cycle. Red nodes (2-Methylcitrate and 2-Methylisocitrate) represent the critical biomarkers requiring high-fidelity reference standards.
Comparative Analysis: Reference Standard Classes
In metabolic profiling, "purity" is not just chemical (%), but stereochemical. The biological MCC specifically produces the (2S, 3R)-2-methylcitrate isomer. However, chemical synthesis often yields a mixture of four diastereomers.
Table 1: Performance Matrix of Reference Standard Types
| Feature | Type A: Synthetic Racemic Mixture | Type B: Enantiopure / Bio-Isolated | Type C: Isotopically Labeled (Internal Std) |
| Composition | Mixture of 2 or 4 diastereomers (e.g., threo and erythro forms). | Single biologically active isomer (e.g., 2S, 3R). | Deuterated ( |
| Chromatography | High Risk: Elutes as multiple peaks (2-4) depending on column resolution. | Optimal: Elutes as a single, sharp peak co-eluting with biological samples. | Optimal: Co-elutes with analyte; mass shifted. |
| Quantitation | Lower Sensitivity: Signal is split across multiple peaks. Integration errors common. | High Sensitivity: Signal concentrated in one peak. | Absolute Quantitation: Corrects for matrix effects/recovery. |
| Cost | Low ($) | High ( | Very High ( |
| Best Use Case | Initial method development; retention time mapping. | Final quantification; biological validation. | Mass Spectrometry (IDMS) normalization. |
Scientific Integrity: The Case for Enantiopure Standards
The "Split Peak" Artifact
When using a Type A (Racemic) standard on a high-resolution GC column (e.g., DB-5MS or DB-35MS), the diastereomers of methylcitrate separate.
-
Observation: You will see two distinct peaks (the threo pair and the erythro pair) or even four peaks if a chiral column is used.
-
The Trap: If your biological sample only contains the (2S, 3R) isomer, it will align with only one of the peaks in the racemic standard.
-
Consequence: If you integrate the entire area of the racemic standard to build your calibration curve, but your sample only contains one isomer, you will overestimate the concentration by 200-400% .
Recommendation
For accurate quantification of MCC flux, you must identify which peak in the racemic mixture corresponds to the biological isomer, or utilize Type B (Enantiopure) standards to prevent integration bias.
Validated Protocol: GC-MS Profiling with TBDMS Derivatization
While LC-MS is viable, GC-MS remains the gold standard for separating organic acid isomers due to the high peak capacity of capillary columns. We recommend tert-Butyldimethylsilyl (TBDMS) derivatization over TMS, as TBDMS derivatives are hydrolytically stable and produce a characteristic
Workflow Logic
-
Quenching: Stops metabolism instantly.
-
Internal Standard: Added before extraction to account for recovery loss.
-
Oximation: Stabilizes keto-groups (preventing multiple peaks for Pyruvate/OAA).
-
Silylation: Blocks protic groups for volatility.
Figure 2: Optimized TBDMS derivatization workflow for organic acids. The two-step derivatization is crucial for keto-acid stability.
Detailed Methodology
-
Extraction: Mix 100 µL biological fluid with 400 µL cold Methanol containing 10 µM Methylcitrate-d3 (Type C Standard) . Centrifuge at 14,000 x g for 10 min.
-
Drying: Evaporate supernatant to complete dryness in a centrifugal evaporator (SpeedVac). Note: Moisture kills the derivatization reagent.
-
Oximation: Resuspend residue in 40 µL Methoxyamine HCl (20 mg/mL in pyridine). Incubate at 30°C for 90 mins.
-
Silylation: Add 60 µL MTBSTFA + 1% TBDMCS . Incubate at 60°C for 60 mins.
-
GC-MS Parameters:
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Carrier: Helium at 1 mL/min.
-
Temp Program: 60°C (1 min) -> 10°C/min -> 300°C (hold 5 min).
-
Ions to Monitor (SIM):
-
Methylcitrate (4-TBDMS): m/z 475 (M-57).
-
Methylcitrate-d3 (Internal Std): m/z 478.
-
-
Experimental Verification & Troubleshooting
Distinguishing Citrate vs. Methylcitrate
Even with high-resolution MS, chromatographic separation is vital because Citrate is often
-
Citrate (4-TBDMS): Elutes earlier. m/z 461.
-
Methylcitrate (4-TBDMS): Elutes later. m/z 475.
-
Critical Check: Ensure baseline resolution (
) between the Citrate tail and the Methylcitrate peak. If using a Type A (Racemic) standard, ensure the "biological" peak does not co-elute with the Citrate tail.
Handling "Ghost" Peaks
If you observe split peaks for Methylcitrate in your biological samples (not just the standard), consider:
-
Incomplete Derivatization: Ensure the reagent (MTBSTFA) is fresh. Moisture causes hydrolysis, leading to mono-, di-, and tri-silyl derivatives appearing as separate peaks.
-
Racemization: Harsh extraction conditions (high acid/base pH) can cause racemization of the sensitive chiral center. Keep extraction neutral/mildly acidic.
References
-
Munoz-Elias, E. J., & McKinney, J. D. (2005). Mycobacterium tuberculosis isocitrate lyases 1 and 2 are jointly required for in vivo growth and virulence. Nature Medicine, 11(6), 638–644. Link
-
Luo, M. J., et al. (2020). Determination of methylcitric acid in dried blood spots by LC-MS/MS for the diagnosis of propionic acidemia. Clinica Chimica Acta, 510, 391-396. Link
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32. Link
-
Brock, M., & Buckel, W. (2004). On the mechanism of 2-methylisocitrate lyase. European Journal of Biochemistry, 271(15), 3227–3241. Link
A Senior Application Scientist's Guide to HPLC Identification of Methylisocitrate Cycle Intermediates
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the identification and quantification of methylisocitrate cycle intermediates. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind methodological choices. We will explore various analytical strategies, offering experimental data to support the objective comparison of their performance.
The Methylisocitrate Cycle: A Critical Metabolic Hub
The methylcitrate cycle is a crucial metabolic pathway in many bacteria, fungi, and plants for the metabolism of propionyl-CoA, a product of the breakdown of odd-chain fatty acids and certain amino acids.[1] This cycle is essential for detoxifying cells from toxic propionyl-CoA accumulation and plays a significant role in the virulence of pathogens like Mycobacterium tuberculosis and in biotechnological applications.[2][3][4] The core intermediates of this cycle include 2-methylcitrate, 2-methyl-cis-aconitate, and 2-methylisocitrate.[1][5] Accurate identification and quantification of these intermediates are paramount for understanding microbial physiology, diagnosing metabolic disorders, and for the development of novel anti-infective agents.[4][6][7]
The pathway begins with the condensation of propionyl-CoA and oxaloacetate to form 2-methylcitrate, which is then converted to 2-methyl-cis-aconitate and subsequently to 2-methylisocitrate. Finally, 2-methylisocitrate is cleaved into pyruvate and succinate, which can then enter central carbon metabolism.[3][5]
Caption: The Methylisocitrate Cycle Pathway.
The Analytical Challenge: Properties of Methylisocitrate Cycle Intermediates
The intermediates of the methylisocitrate cycle are small, polar, and often charged organic carboxylic acids. These characteristics present a significant challenge for traditional reversed-phase (RP) HPLC, where retention is based on hydrophobic interactions.[8][9] Consequently, these analytes are often poorly retained on standard C18 columns, eluting in or near the solvent front, which hinders their accurate quantification.[8] Furthermore, several intermediates are isomers (e.g., 2-methylcitrate and 2-methylisocitrate), necessitating high-resolution chromatographic methods for their separation.[5]
Comparative Analysis of HPLC Methodologies
To address these challenges, several HPLC-based strategies have been developed. This section provides a comparative overview of the most effective approaches, with a focus on their underlying principles, performance, and ideal applications.
Reversed-Phase HPLC with Derivatization
A common strategy to enhance the retention and detection of polar analytes in RP-HPLC is chemical derivatization.[10][11] This involves reacting the carboxylic acid functional groups of the intermediates with a reagent that introduces a hydrophobic and chromophoric or fluorophoric tag.
Principle: Derivatization increases the hydrophobicity of the analytes, leading to better retention on RP columns. The addition of a UV-absorbing or fluorescent tag significantly improves detection sensitivity, especially for compounds lacking a strong native chromophore.[11]
Common Derivatizing Agents:
-
Phenacyl Esters: Reagents like 2,4'-dibromoacetophenone react with carboxylic acids to form phenacyl esters, which have strong UV absorbance.[12]
-
Amine-Reactive Tags: Reagents such as 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole can be used after converting the carboxylic acids to activated esters.[7]
Performance Comparison:
| Parameter | Reversed-Phase with Derivatization |
| Retention | Excellent |
| Resolution | Good to Excellent |
| Sensitivity | High (UV or Fluorescence) |
| Sample Prep | Complex, requires extra steps |
| Compatibility | Not always MS-compatible |
| Key Advantage | Enhanced sensitivity and retention |
| Key Disadvantage | Potential for side reactions, increased sample prep time |
Expert Insight: While derivatization is a powerful tool for enhancing sensitivity, it is crucial to optimize the reaction conditions (temperature, time, reagent concentration) to ensure complete and reproducible derivatization without analyte degradation.[12] The choice of derivatizing agent should be guided by the detection method available and the chemical nature of the analytes.
Ion-Pair Reversed-Phase HPLC
Ion-pair chromatography is a variation of RP-HPLC that enables the separation of ionic and highly polar compounds on a reversed-phase column.[13][14]
Principle: An ion-pairing reagent, typically a long-chain alkylammonium salt (for anions), is added to the mobile phase.[14] This reagent forms a neutral ion pair with the charged analyte, which is then retained on the non-polar stationary phase.[13][14]
Performance Comparison:
| Parameter | Ion-Pair RP-HPLC |
| Retention | Good |
| Resolution | Good |
| Sensitivity | Moderate (UV), High (MS) |
| Sample Prep | Simple |
| Compatibility | Can cause ion suppression in MS |
| Key Advantage | No derivatization needed, good retention |
| Key Disadvantage | Column equilibration can be slow, potential for MS ion suppression |
Expert Insight: The concentration of the ion-pairing reagent is a critical parameter that must be carefully optimized. Higher concentrations increase retention but can also lead to longer column equilibration times and more significant ion suppression in LC-MS applications.[14] It is often beneficial to dedicate a column specifically for ion-pair applications to avoid contamination.
Mixed-Mode Chromatography
Mixed-mode chromatography utilizes stationary phases that possess both reversed-phase and ion-exchange characteristics.[8][9]
Principle: These columns can simultaneously engage in hydrophobic and electrostatic interactions with the analytes. This dual retention mechanism provides unique selectivity for polar and charged compounds like the methylisocitrate cycle intermediates.[8]
Performance Comparison:
| Parameter | Mixed-Mode Chromatography |
| Retention | Excellent |
| Resolution | Excellent, especially for isomers |
| Sensitivity | High (MS) |
| Sample Prep | Simple |
| Compatibility | Generally MS-compatible |
| Key Advantage | Superior resolution and retention without ion-pairing reagents |
| Key Disadvantage | Method development can be more complex |
Expert Insight: Mixed-mode columns offer a powerful alternative to ion-pairing for the analysis of TCA and related cycle intermediates.[8][9] The ACQUITY Premier CSH Phenyl-Hexyl column, for instance, has demonstrated excellent performance in separating critical pairs like citric and isocitric acid, which are structurally analogous to methylcitrate and methylisocitrate.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the highest sensitivity and specificity, coupling HPLC with tandem mass spectrometry is the gold standard.[6][15][16][17]
Principle: After chromatographic separation, the analytes are ionized (typically by electrospray ionization, ESI) and detected by a mass spectrometer.[18] Tandem MS (MS/MS) provides an additional layer of specificity by fragmenting the parent ion and detecting specific product ions, allowing for unambiguous identification and quantification even in complex biological matrices.[15]
Performance Comparison:
| Parameter | LC-MS/MS |
| Retention | Dependent on LC method |
| Resolution | Dependent on LC method |
| Sensitivity | Very High |
| Sample Prep | Can be simple (direct injection) or complex (with extraction) |
| Compatibility | The defining detection method |
| Key Advantage | Unmatched sensitivity and specificity |
| Key Disadvantage | Higher instrument cost and complexity |
Expert Insight: LC-MS/MS is particularly advantageous for metabolomics studies where numerous analytes are present at low concentrations.[2][19] The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometer parameters (e.g., ionization source conditions, collision energy).[16]
Experimental Protocols
This section provides detailed, step-by-step methodologies for sample preparation and HPLC analysis.
Sample Preparation from Bacterial Cell Culture
A critical step for accurate intracellular metabolite analysis is the rapid quenching of metabolic activity and efficient extraction of the intermediates.
Caption: Workflow for Sample Preparation from Bacterial Cells.
Protocol:
-
Quenching: Rapidly quench metabolic activity by adding the bacterial culture to a cold solvent mixture, such as 60% methanol maintained at -40°C or lower. This immediately halts enzymatic processes.
-
Cell Harvesting: Pellet the cells by centrifugation at a low temperature (e.g., 4°C).
-
Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. A common choice is a chloroform/methanol/water mixture to partition polar metabolites from lipids.[2]
-
Phase Separation: After vigorous mixing and incubation, separate the phases by centrifugation. The polar metabolites, including the methylisocitrate cycle intermediates, will be in the upper aqueous phase.[2]
-
Drying and Reconstitution: Carefully transfer the aqueous phase to a new tube and dry it using a lyophilizer or a vacuum concentrator. Reconstitute the dried extract in a suitable solvent, typically the initial mobile phase of your HPLC method, prior to analysis.[2][20]
Recommended HPLC Method: Mixed-Mode Chromatography with MS Detection
This method is recommended for its ability to provide excellent retention and resolution of methylisocitrate cycle intermediates without the need for derivatization or ion-pairing reagents.
Instrumentation:
-
LC System: An ACQUITY Premier UPLC System or equivalent.[8]
-
Column: ACQUITY Premier CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.[8]
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer.
Chromatographic Conditions:
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40°C.
-
Gradient:
-
0-1 min: 1% B
-
1-5 min: 1% to 20% B
-
5-7 min: 20% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 1% B
-
8.1-10 min: 1% B (Re-equilibration)
-
MS Detection (Negative Ion Mode ESI):
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
MRM Transitions: (To be determined by infusion of authentic standards)
-
Example for Methylisocitrate (MW 206.15): Precursor ion (m/z) 205.05 -> Product ions (e.g., m/z 111.01, 141.02)
-
Data Summary and Comparison
The following table summarizes the expected performance characteristics of the discussed HPLC methods for the analysis of methylisocitrate cycle intermediates.
| Method | Principle | Retention | Resolution | Sensitivity | Throughput | MS Compatibility |
| RP-HPLC + Derivatization | Increased hydrophobicity and UV/FL tag | +++ | ++ | +++ | + | Poor |
| Ion-Pair RP-HPLC | Neutral ion-pair formation | ++ | ++ | ++ | ++ | Moderate |
| Mixed-Mode HPLC | Hydrophobic & Ion-Exchange | +++ | +++ | +++ | +++ | Excellent |
| LC-MS/MS | Mass-based detection | (LC Dependent) | (LC Dependent) | ++++ | +++ | N/A |
(Performance rated from + (low) to ++++ (very high))
Conclusion: A Path to Reliable Quantification
The accurate identification and quantification of methylisocitrate cycle intermediates are achievable with a well-designed analytical strategy. While traditional reversed-phase HPLC with derivatization can provide high sensitivity, the complexity of sample preparation is a significant drawback. Ion-pair chromatography offers a simpler alternative but may suffer from MS incompatibility.
For researchers seeking a robust, high-resolution, and MS-compatible method, mixed-mode chromatography emerges as a superior choice.[8][9] It provides excellent retention and selectivity for these challenging polar analytes without the need for derivatization or ion-pairing reagents. When coupled with tandem mass spectrometry, this approach offers the highest level of confidence in both the identification and quantification of methylisocitrate cycle intermediates, empowering researchers to unravel the complexities of microbial metabolism and beyond.
References
- Taylor & Francis. (2023). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices.
- Waters Corporation. Ion Pairing Free Mixed-Mode Chromatography for the Separation and Measurement of TCA Cycle Metabolites in Urine Samples of Breas.
- Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- Benchchem.
- Benchchem. Application Note: HPLC Separation of (3S)
- Upton, A. M., et al. (2016). Methylcitrate cycle defines the bactericidal essentiality of isocitrate lyase for survival of Mycobacterium tuberculosis on fatty acids. Proceedings of the National Academy of Sciences, 113(38), 10766-10771.
- MDPI. (1989). Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue.
- Smith, K. M., & Rainville, P. Separation and Analysis of TCA Cycle Analytes by Mixed-Mode Chromatography Coupled with Mass Spectrometry.
- Czauderna, M., et al. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences.
- Chemistry LibreTexts. (2023).
- Benchchem. A Comparative Guide to the Analytical Specificity of Methyl Citrate Detection: LC-MS/MS vs. Hypothetical Immunoassay.
- Shimadzu.
- Agilent.
- Nacalai Tesque.
- Waters Corporation. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Dumetre, A., et al. (2018). The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii.
- Al-Malki, A. L. (2018). Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias.
- University of Florida. (2015).
- Technology Networks. (2024).
- Wikipedia.
- Brock, M. (2011). Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target. FEMS Microbiology Letters, 322(2), 121-129.
- ResearchGate. (2025). Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target.
- van den Broek, I., et al. (2023). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Journal of Metabolomics, 19(1), 1-13.
Sources
- 1. Methylcitrate cycle - Wikipedia [en.wikipedia.org]
- 2. Methylcitrate cycle defines the bactericidal essentiality of isocitrate lyase for survival of Mycobacterium tuberculosis on fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic pathway analysis of the methylcitrate cycle in bacteria and fungi identifies methylcitrate synthase as an antiinfective drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 2-methylcitrate cycle is implicated in the detoxification of propionate in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of methylcitrate in dried urine spots by liquid chromatography tandem mass spectrometry for the diagnosis of propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jafs.com.pl [jafs.com.pl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. technologynetworks.com [technologynetworks.com]
- 15. A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. uab.edu [uab.edu]
- 19. imtm.cz [imtm.cz]
- 20. drawellanalytical.com [drawellanalytical.com]
Safety Operating Guide
Personal protective equipment for handling DL-threo-2-methylisocitrate sodium
Operational Risk Profile & Scientific Context
DL-threo-2-methylisocitrate sodium is a potent competitive inhibitor of isocitrate lyase, a key enzyme in the glyoxylate shunt. While often categorized as a standard biochemical reagent, handling it requires a dual-focus safety strategy: Operator Safety (protection from particulate irritation) and Reagent Integrity (protection from moisture and cross-contamination).
As a sodium salt of a tricarboxylic acid derivative, this compound is generally classified as an Irritant (H315, H319, H335) . The primary operational risks are not acute toxicity, but rather:
-
Inhalation of fine particulates: Can cause respiratory tract irritation.
-
Hygroscopicity: Sodium salts often absorb atmospheric water, altering molecular weight calculations and degrading the solid.
-
Ocular/Dermal Contact: Acidic/saline irritation to mucous membranes.
Expert Insight: In enzymatic assays, the accuracy of the inhibitor concentration is paramount. Poor handling that allows moisture absorption can lead to weighing errors, skewing
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" approach, ensuring redundancy in protection.
| Body Zone | Recommended Equipment | Technical Rationale & Specifications |
| Respiratory | N95 Respirator (Minimum) or Fume Hood | Why: The powder is fine and easily aerosolized during weighing. Spec: NIOSH-approved N95. If handling >1g, use a certified chemical fume hood to prevent dust accumulation. |
| Ocular | Chemical Safety Goggles | Why: Standard safety glasses have gaps. Goggles seal against airborne dust that can bypass side shields. Spec: ANSI Z87.1 compliant, anti-fog coating. |
| Dermal (Hand) | Nitrile Gloves (Double-gloving recommended) | Why: Latex is permeable to many organic modifiers. Nitrile offers superior chemical resistance. Double gloving allows the outer pair to be discarded if contaminated, keeping the inner pair clean for instrument handling. Spec: Thickness |
| Body | Lab Coat (High-neck, cuffed) | Why: Prevents accumulation of dust on street clothes and skin contact. Spec: Cotton/Polyester blend or disposable Tyvek for high-volume handling. |
Operational Workflow: From Storage to Solution
The following flowchart visualizes the safe handling lifecycle. This ensures that safety checks are integrated into the experimental workflow, not treated as an afterthought.
Figure 1: Operational workflow for handling hygroscopic biochemical inhibitors. Note the critical equilibration step to prevent moisture condensation on the cold reagent.
Step-by-Step Handling Protocol
A. Preparation and Weighing
Objective: Accurate mass measurement without aerosol exposure.
-
Thermal Equilibration: Remove the vial from -20°C storage. Do not open immediately. Allow the vial to sit at room temperature for 30 minutes.
-
Causality: Opening a cold vial introduces condensation, which hydrates the sodium salt, altering its effective mass and potentially causing hydrolysis over time.
-
-
Static Control: Use an anti-static gun or polonium strip near the balance. Organic salts are prone to static charge, causing powder to "jump" or adhere to spatulas, increasing inhalation risk.
-
Transfer: Open the vial inside a fume hood or dead-air box. Use a clean, dry micro-spatula.
-
Containment: Weigh into a pre-tared microcentrifuge tube, not onto weighing paper, to minimize surface area exposure.
B. Solubilization
Objective: Creating a stable stock solution.
-
Solvent Choice: this compound is water-soluble. For biological stability, dissolve in a buffered solution (e.g., PBS or Tris-HCl, pH 7.0–7.5).
-
Vortexing: Cap the tube tightly. Vortex in short bursts.
-
Safety Note: Ensure the cap is sealed to prevent aerosol leakage during vortexing.
-
-
Filtration: If sterility is required, use a 0.22
m PVDF or PES syringe filter. Do not autoclave the stock solution, as heat may degrade the isocitrate structure.
Disposal and Emergency Procedures
Disposal must align with local EHS (Environmental Health & Safety) regulations, but the following are standard best practices for non-toxic organic salts.
Waste Classification Table
| Waste Type | Composition | Disposal Method |
| Solid Waste | Contaminated weighing boats, gloves, paper towels | Hazardous Solid Waste Bin. Label as "Solid Debris contaminated with Organic Salts." |
| Liquid Waste | Stock solutions, assay leftovers | Aqueous Chemical Waste. Do not pour down the drain unless explicitly permitted by local EHS for non-toxic buffers. |
| Sharps | Syringe needles (if used for filtration) | Biohazard/Sharps Container. |
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower lids.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
PubChem. (n.d.). Compound Summary: Isocitric acid (Related Structure). National Library of Medicine. [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
